Vopimetostat

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C28H36N6O2S |

|---|---|

Peso molecular |

520.7 g/mol |

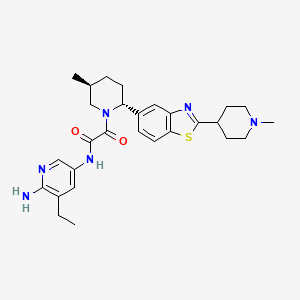

Nombre IUPAC |

N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide |

InChI |

InChI=1S/C28H36N6O2S/c1-4-18-13-21(15-30-25(18)29)31-26(35)28(36)34-16-17(2)5-7-23(34)20-6-8-24-22(14-20)32-27(37-24)19-9-11-33(3)12-10-19/h6,8,13-15,17,19,23H,4-5,7,9-12,16H2,1-3H3,(H2,29,30)(H,31,35)/t17-,23+/m0/s1 |

Clave InChI |

DHAGMIPSRSPWSH-GAJHUEQPSA-N |

SMILES isomérico |

CCC1=C(N=CC(=C1)NC(=O)C(=O)N2C[C@H](CC[C@@H]2C3=CC4=C(C=C3)SC(=N4)C5CCN(CC5)C)C)N |

SMILES canónico |

CCC1=C(N=CC(=C1)NC(=O)C(=O)N2CC(CCC2C3=CC4=C(C=C3)SC(=N4)C5CCN(CC5)C)C)N |

Origen del producto |

United States |

Foundational & Exploratory

Vopimetostat: An In-depth Technical Guide to MTA-Cooperative PRMT5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vopimetostat (TNG462) is a next-generation, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) demonstrating significant promise in the precision oncology landscape.[1][2] It operates through a novel MTA-cooperative mechanism, conferring selective cytotoxicity to cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2] MTAP deletions, present in approximately 10-15% of all human cancers, lead to the accumulation of methylthioadenosine (MTA), which endogenously modulates PRMT5 activity.[3][4] this compound leverages this unique tumor microenvironment by preferentially binding to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity.[5] This targeted approach has demonstrated a favorable therapeutic window in preclinical models and encouraging clinical activity in patients with MTAP-deleted solid tumors, positioning this compound as a potential best-in-class therapeutic.[1][6]

Introduction to PRMT5 and the MTAP-PRMT5 Synthetic Lethal Axis

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[3] It catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers.

A key synthetic lethal relationship exists between PRMT5 and the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an essential enzyme in the methionine salvage pathway, responsible for the catabolism of methylthioadenosine (MTA). In cancers with a homozygous deletion of the MTAP gene, which often co-occurs with the deletion of the tumor suppressor gene CDKN2A, MTA accumulates to high intracellular concentrations. This accumulated MTA acts as a weak endogenous inhibitor of PRMT5. Consequently, MTAP-deleted cancer cells become exquisitely dependent on the remaining PRMT5 activity for their survival, creating a therapeutic vulnerability.

This compound: Mechanism of MTA-Cooperative Inhibition

This compound is designed to exploit the accumulation of MTA in MTAP-deleted cancer cells. Unlike first-generation PRMT5 inhibitors that are competitive with the cofactor S-adenosylmethionine (SAM) and inhibit PRMT5 indiscriminately in both healthy and cancerous cells, this compound exhibits an MTA-cooperative mechanism. It preferentially binds to the PRMT5-MTA complex, stabilizing this inactive conformation and potently inhibiting its methyltransferase activity. This leads to a selective reduction in SDMA levels on PRMT5 substrates within MTAP-deleted tumor cells, while largely sparing normal, MTAP-proficient cells where MTA levels are low.

dot

Caption: Mechanism of MTA-Cooperative PRMT5 Inhibition by this compound.

Quantitative Data

Preclinical Activity

This compound has demonstrated potent and selective preclinical activity in MTAP-deleted cancer models.

| Parameter | Value | Cell Line/Model | Comments |

| In Vitro Potency | |||

| GI50 (MTAP-null) | 4 nM | - | In preclinical studies, this compound is 45 times more potent in MTAP-deleted cancer cells than in normal cells.[7] |

| IC50 (MTAP-deleted) | < 1 µM | NSCLC, PDAC, bladder, hematological malignancies | Exhibits selectivity and inhibition of cell viability in MTAP deficient tumor cells.[1] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | Dose-dependent | LU99 (NSCLC xenograft) | Oral administration at 40 mg/kg (BID) and 100 mg/kg (QD) for 21 days inhibited tumor growth.[1] |

| Antitumor Activity | Durable tumor regressions and complete responses | Cell line- and patient-derived xenograft models | Oral administration drives dose-dependent antitumor activity.[4] |

| Combination Synergy | Synergistic anti-tumor activity | MTAP-deficient cell line-derived xenograft | This compound (30 mg/kg, BID) in combination with osimertinib (B560133) (1 mg/kg, QD) for 5 weeks.[1] |

Preclinical Pharmacokinetics

| Species | Route | Dose (mg/kg) | Half-life (t1/2) |

| Dog | IV | 1 | 14 h |

| Monkey | IV | - | 20 h |

Clinical Efficacy (Phase 1/2 Study in MTAP-deleted Solid Tumors)

Data as of September 1, 2025.

| Indication | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |

| Across All Tumor Types | 94 | 27% | 78% | 6.4 months |

| Pancreatic Cancer (2nd Line) | 39 | 25% | - | 7.2 months |

| Pancreatic Cancer (All Lines) | 39 | 15% | 71% | - |

| Pancreatic Cancer (3rd Line+) | - | - | - | 4.1 months |

| Histology Agnostic Cohort | 41 | 49% | 89% | 9.1 months |

Clinical Safety Profile

This compound has been generally well-tolerated at the go-forward dose of 250 mg once daily.

| Treatment-Related Adverse Event (TRAE) | Incidence (All Grades) |

| Nausea | 26% |

| Anemia | 20% |

| Fatigue | 19% |

| Dysgeusia | 19% |

| Thrombocytopenia | 13% |

Most TRAEs were predominantly Grade 1. No Grade 4 or 5 TRAEs were observed. Grade 3 anemia was reported in 13% of patients.[6]

Downstream Signaling and Biological Consequences

Inhibition of the PRMT5-MTA complex by this compound leads to a reduction in the symmetric dimethylation of key cellular proteins. A primary downstream effect is the disruption of spliceosome function. PRMT5 is known to methylate components of the spliceosome, and its inhibition can lead to aberrant pre-mRNA splicing. This can result in the production of non-functional proteins or the activation of nonsense-mediated decay pathways, ultimately contributing to cell cycle arrest and apoptosis in cancer cells.

dot

Caption: Downstream Signaling Cascade of this compound Action.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in MTAP-deleted versus MTAP-wild-type cancer cell lines.

Materials:

-

MTAP-deleted and isogenic MTAP-wild-type cancer cell lines (e.g., HCT116, A549)

-

Complete cell culture medium

-

This compound (TNG462)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow to adhere overnight.

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the GI50 values by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

In-Cell Western Blot for Symmetric Dimethylarginine (SDMA)

Objective: To assess the pharmacodynamic effect of this compound by measuring the inhibition of PRMT5-mediated SDMA of its substrates in cells.

Materials:

-

MTAP-deleted and isogenic MTAP-wild-type cancer cell lines

-

Complete cell culture medium

-

This compound (TNG462)

-

DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibody against SDMA motif

-

Primary antibody for normalization (e.g., anti-Vinculin or anti-GAPDH)

-

Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

-

Infrared imaging system

Procedure:

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat cells with a serial dilution of this compound for 24-72 hours.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes.

-

Block the cells with blocking buffer for 1.5 hours.

-

Incubate with primary antibodies (anti-SDMA and normalization antibody) overnight at 4°C.

-

Wash the cells with PBS containing 0.1% Tween-20.

-

Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash the cells.

-

Scan the plates using an infrared imaging system.

-

Quantify the integrated intensity of the SDMA signal and normalize it to the signal of the loading control.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of MTAP-deleted cancer.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

MTAP-deleted cancer cell line (e.g., LU99)

-

Matrigel (optional)

-

This compound (TNG462)

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers

-

Analytical balance

Procedure:

-

Subcutaneously implant MTAP-deleted cancer cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (vehicle control and this compound at various doses, e.g., 40 mg/kg BID and 100 mg/kg QD).

-

Administer this compound or vehicle via oral gavage for the duration of the study (e.g., 21 days).

-

Measure tumor volume with calipers and record body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

dot

Caption: General Experimental Workflow for this compound Development.

Conclusion

This compound represents a significant advancement in the field of precision oncology, specifically for patients with MTAP-deleted cancers. Its novel MTA-cooperative mechanism of action allows for potent and selective inhibition of PRMT5 in tumor cells, leading to a promising efficacy and safety profile. The ongoing clinical development of this compound as a monotherapy and in combination with other targeted agents holds the potential to address a major unmet need for this substantial patient population. Further research will continue to elucidate the full therapeutic potential of this innovative agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with this compound (TNG462) in Patients with MTAP-deleted Cancers | Tango Therapeutics, Inc [tangotx.gcs-web.com]

- 3. Facebook [cancer.gov]

- 4. tangotx.com [tangotx.com]

- 5. Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. tangotx.com [tangotx.com]

Vopimetostat: A Targeted Approach to Synthetic Lethality in Oncology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vopimetostat (TNG462) is an investigational, orally bioavailable small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). It represents a promising new class of anticancer agents that leverage the principle of synthetic lethality. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in synthetic lethality, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to this compound and Synthetic Lethality

This compound is a potent and selective inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes by catalyzing the methylation of arginine residues on histone and non-histone proteins.[1] In oncology, the concept of synthetic lethality has emerged as a powerful therapeutic strategy. It describes a situation where the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. This compound's mechanism of action is a prime example of targeted therapy exploiting synthetic lethality.

The primary synthetic lethal relationship exploited by this compound involves the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an enzyme involved in the salvage of adenine (B156593) and methionine. Deletion of the MTAP gene, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[2][3] MTA is an endogenous inhibitor of PRMT5. Therefore, cancer cells with MTAP deletion have partially inhibited PRMT5 activity and become highly dependent on the remaining PRMT5 function for survival. This compound, by further inhibiting PRMT5, creates a synthetic lethal event, leading to selective cancer cell death while sparing normal cells with intact MTAP.[4]

Mechanism of Action

This compound is an MTA-cooperative inhibitor of PRMT5. This means it preferentially binds to the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells. This cooperative binding leads to a more potent and selective inhibition of PRMT5 in the target cancer cells.

The inhibition of PRMT5 by this compound leads to a reduction in symmetric dimethylarginine (sDMA) levels on various proteins. This disruption of protein methylation affects multiple cellular processes critical for cancer cell survival, including:

-

RNA splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition leads to splicing defects and the generation of non-functional proteins.

-

Gene expression: PRMT5-mediated histone methylation can regulate the expression of genes involved in cell cycle progression and apoptosis.

-

DNA damage response: PRMT5 plays a role in the DNA damage response pathway. Its inhibition can sensitize cancer cells to DNA-damaging agents.

Signaling Pathways and Experimental Workflows

This compound's Synthetic Lethal Interaction with MTAP Deletion

Caption: Synthetic lethality of this compound in MTAP-deleted cancer cells.

This compound's Role in MLL-Rearranged Leukemia

Recent studies have indicated that PRMT5 inhibition can also be effective in MLL-rearranged leukemias.[1][5] In these leukemias, the MLL fusion protein drives oncogenesis by maintaining a block in cellular differentiation. PRMT5 is implicated in sustaining this differentiation block. Inhibition of PRMT5, therefore, can induce differentiation and exert an anti-leukemic effect.

Caption: this compound's potential role in overcoming the differentiation block in MLL-rearranged leukemia.

General Experimental Workflow for this compound Evaluation

Caption: A general workflow for the preclinical evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

| Cell Line Context | Assay Type | Metric | Value | Reference |

| MTAP-deleted cancer cells | Cell Viability | IC50 | < 1 µM | [6] |

| MTAP-deleted vs. normal cells | Potency Fold-Change | Selectivity | 45x | |

| LU99 MTAP-null xenograft | In Vivo Efficacy | Tumor Growth | Inhibition | [6] |

Table 2: Clinical Efficacy of this compound (Phase 1/2 Trial - NCT05732831)[5][7][8]

| Patient Population | Line of Therapy | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| All MTAP-deleted Cancers | 1L+ | 94 | 27% | 78% | 6.4 months |

| Pancreatic Cancer | 2L | 39 | 25% | - | 7.2 months |

| Pancreatic Cancer | 3L+ | - | 15% | 71% | 4.1 months |

| Histology-Agnostic (excl. sarcoma) | 1L+ | - | 49% | 89% | 9.1 months |

Table 3: Safety Profile of this compound (250 mg daily)[5][7]

| Treatment-Related Adverse Event (TRAE) | Incidence (All Grades) | Incidence (Grade 3) |

| Nausea | 26% | - |

| Anemia | 20% | 13% |

| Fatigue | 19% | - |

| Dysgeusia | 19% | - |

| Thrombocytopenia | 13% | - |

| No Grade 4 or 5 TRAEs were observed. |

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MTAP-deleted and MTAP-wildtype cancer cell lines.

Materials:

-

MTAP-deleted and MTAP-wildtype cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound

-

MTS reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

-

Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[7]

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72-144 hours.[7]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[7]

-

Measure the absorbance at 490 nm using a microplate reader.[7]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for Symmetric Dimethylarginine (sDMA)

Objective: To confirm the on-target activity of this compound by measuring the reduction in sDMA levels.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels and transfer apparatus

-

PVDF membranes

-

Primary antibodies: anti-sDMA, anti-vinculin or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and determine the protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[7]

-

Block the membrane and incubate with the primary anti-sDMA antibody overnight at 4°C.[7]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and visualize the protein bands.

-

Quantify the band intensities and normalize to the loading control to determine the relative reduction in sDMA levels.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of MTAP-deleted cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

MTAP-deleted cancer cells or PDX tissue

-

This compound formulation for oral administration

-

Calipers

Protocol:

-

Implant MTAP-deleted cancer cells (e.g., 3.0 x 10^6 cells) subcutaneously into the flank of the mice.[8]

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control orally, once daily.

-

Measure tumor volume with calipers 2-3 times per week. (Volume ≈ (Length x Width²)/2).[9]

-

Monitor mouse body weight as an indicator of toxicity.

-

At the end of the study, calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

Conclusion and Future Directions

This compound has demonstrated significant promise as a targeted therapy for MTAP-deleted cancers, with a clear mechanism of action rooted in synthetic lethality. The clinical data to date show encouraging efficacy and a manageable safety profile.[5][10] Future research will focus on expanding the clinical development of this compound in various MTAP-deleted solid tumors, both as a monotherapy and in combination with other targeted agents. The potential application of this compound in MLL-rearranged leukemias also warrants further investigation. The continued exploration of this novel agent holds the potential to provide a much-needed therapeutic option for patients with genetically defined cancers.

References

- 1. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thno.org [thno.org]

- 4. Facebook [cancer.gov]

- 5. Genetic deletion or small-molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 9. benchchem.com [benchchem.com]

- 10. ng.investing.com [ng.investing.com]

Vopimetostat Target Validation in Pancreatic Cancer: A Technical Guide

An In-depth Examination of the MTA-Cooperative PRMT5 Inhibitor for MTAP-Deleted Pancreatic Ductal Adenocarcinoma (PDAC)

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the target validation for Vopimetostat (TNG462) in pancreatic cancer cell lines. This compound is a clinical-stage, orally bioavailable, and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a novel therapeutic target for cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.

Executive Summary

This compound represents a precision oncology approach targeting a synthetic lethal relationship in a significant subset of pancreatic cancers. Approximately 35% of pancreatic ductal adenocarcinomas (PDAC) harbor a homozygous deletion of the MTAP gene, which is often co-deleted with the adjacent tumor suppressor CDKN2A[1][2]. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which cancer cells are unable to process. This compound leverages this unique metabolic state by preferentially binding to and inhibiting the PRMT5 enzyme only when it is in a complex with MTA. This MTA-cooperative inhibition leads to potent and selective killing of MTAP-deleted cancer cells while sparing normal tissues where MTA levels are low. Preclinical and clinical data have demonstrated this compound's potential, showing durable anti-tumor activity in patients with MTAP-deleted solid tumors, including pancreatic cancer[1][3].

The MTAP-PRMT5 Synthetic Lethal Target

2.1 Mechanism of Action

Protein Arginine Methyltransferase 5 (PRMT5) is an essential enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. These modifications play critical roles in regulating cellular processes such as gene transcription, RNA splicing, DNA damage response, and cell cycle progression.

The therapeutic strategy for this compound is centered on the concept of synthetic lethality.

-

MTAP Deletion: The MTAP gene, located on chromosome 9p21, is an essential enzyme in the methionine salvage pathway. Its function is to convert MTA into adenine (B156593) and 5-methylthioribose-1-phosphate. In MTAP-deleted cancers, the absence of the enzyme leads to a significant accumulation of MTA within the cell.

-

Endogenous PRMT5 Inhibition: The buildup of MTA creates a unique cellular environment. MTA acts as a weak, endogenous inhibitor of PRMT5 by competing with its natural cofactor, S-adenosylmethionine (SAM). This partial inhibition makes the cancer cells highly dependent on the remaining PRMT5 activity for survival.

-

MTA-Cooperative Inhibition by this compound: this compound was specifically designed to bind to the PRMT5-MTA complex. This cooperative binding stabilizes the inactive state of the enzyme, leading to potent and highly selective inhibition of PRMT5's methyltransferase activity only in the high-MTA environment of MTAP-deleted cells. This targeted action results in cancer cell death while having minimal effect on normal cells with functional MTAP and low MTA levels.

2.2 Signaling and Mechanistic Pathway

The mechanism of this compound is not a traditional linear signaling pathway but rather the exploitation of a cancer-specific metabolic defect.

Quantitative Data Presentation

While specific GI50 values for this compound against a comprehensive panel of named pancreatic cancer cell lines are not publicly detailed in the reviewed literature, preclinical studies consistently report high potency and selectivity. For instance, in HAP1 isogenic cell lines, TNG462 demonstrates a GI50 of 4 nM in MTAP-null cells and shows an average of 45-fold selectivity against MTAP wild-type cells[4]. This selectivity has been confirmed across large panels of cancer cell lines, including those of pancreatic origin[5]. The most compelling quantitative data comes from the clinical setting.

Table 1: Clinical Efficacy of this compound in MTAP-deleted Pancreatic Cancer

| Patient Cohort (Line of Therapy) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Disease Control Rate (DCR) | Data Cutoff |

| Second-Line (2L) | 25%[2][3] | 7.2 months[2][3] | - | Sept 1, 2025[3] |

| Third-Line and Beyond (3L+) | - | 4.1 months[3][6] | - | Sept 1, 2025[3] |

| All Patients (evaluable) | 15%[2][3][6] | - | 71%[3][6] | Sept 1, 2025[3] |

| (Data from Phase 1/2 Study NCT05732831) |

Experimental Protocols for Target Validation

Validating the synthetic lethal target of this compound in pancreatic cancer cell lines involves a series of key experiments designed to confirm the MTAP dependency, demonstrate selective cytotoxicity, and verify on-target engagement.

4.1 Experimental Workflow

The logical flow for validating this compound's target in pancreatic cancer cell lines is outlined below.

4.2 Protocol: MTAP Status Confirmation by Western Blot

This protocol verifies the presence or absence of the MTAP protein in the selected pancreatic cancer cell line panel.

-

Cell Culture and Lysis: Culture pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) to 80-90% confluency. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against MTAP (diluted according to manufacturer's instructions). A loading control antibody (e.g., β-actin, GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Cell lines with homozygous MTAP deletion will show no detectable protein band.

4.3 Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay determines the dose-dependent effect of this compound on the viability of MTAP-deleted versus MTAP-proficient cell lines.

-

Cell Seeding: Seed pancreatic cancer cells into opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells. Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the plates for an extended period, typically 5-7 days, to accurately capture the cytotoxic effect.

-

Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.

-

Data Analysis: Normalize the data to the vehicle control wells and plot the results as percent viability versus drug concentration. Calculate the GI50 (concentration for 50% growth inhibition) value for each cell line using a non-linear regression curve fit.

4.4 Protocol: Target Engagement by sDMA Western Blot

This protocol serves as a pharmacodynamic assay to confirm that this compound is engaging and inhibiting PRMT5 within the cells by measuring the global levels of its downstream methylation mark, sDMA.

-

Cell Seeding and Treatment: Seed both MTAP-deleted and MTAP-proficient pancreatic cancer cells in 6-well plates. Treat the cells with a range of this compound concentrations for 48-72 hours.

-

Lysis and Protein Quantification: Lyse the cells and quantify protein concentration as described in Protocol 4.2.

-

Western Blotting: Perform SDS-PAGE, protein transfer, and blocking as previously described.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes symmetric dimethylarginine (pan-sDMA antibody). Also probe for a loading control.

-

Detection and Analysis: Complete the Western blot procedure as described in Protocol 4.2. A dose-dependent decrease in the global sDMA signal in the MTAP-deleted cell line, with significantly less effect in the MTAP-proficient line, confirms selective on-target activity.

Conclusion

The validation of this compound's target in pancreatic cancer hinges on the principle of synthetic lethality in the context of MTAP gene deletion. The experimental framework outlined provides a robust methodology to confirm this target. By demonstrating the MTAP-deleted status of specific pancreatic cancer cell lines, showing selective growth inhibition with this compound, and confirming on-target engagement through the reduction of sDMA marks, researchers can effectively validate this therapeutic approach. The promising clinical data for this compound in patients with MTAP-deleted pancreatic cancer further substantiates the preclinical validation and highlights the potential of this targeted therapy to address a significant unmet need in this challenging disease.

References

Investigating the Downstream Effects of Vopimetostat on Histone Methylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vopimetostat (TNG462) is a potent and selective, orally bioavailable, MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] It is currently under investigation for the treatment of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. The deletion of the MTAP gene, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a substrate for the MTAP enzyme. This accumulation creates a synthetic lethal vulnerability, as MTA itself is a weak inhibitor of PRMT5. By specifically targeting the MTA-bound PRMT5, this compound achieves high selectivity for cancer cells with MTAP deletion, sparing normal tissues. This guide provides a comprehensive overview of the downstream effects of this compound on histone methylation, detailing its mechanism of action, expected quantitative changes in histone marks, and the experimental protocols to investigate these effects.

Mechanism of Action: this compound and PRMT5 Inhibition

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. Key histone substrates of PRMT5 include Histone H4 at arginine 3 (H4R3) and Histone H3 at arginine 8 (H3R8). These modifications, H4R3me2s and H3R8me2s, are generally associated with transcriptional repression.

This compound functions as an MTA-cooperative inhibitor of PRMT5. In MTAP-deleted cancer cells, the elevated intracellular concentration of MTA leads to its binding to PRMT5. This compound then binds to this MTA-PRMT5 complex with high affinity, effectively locking the enzyme in an inactive state. This selective inhibition of PRMT5 in MTAP-deleted cells is the basis for its therapeutic window.

The primary downstream effect of this compound is the global reduction of sDMA marks on histones and other proteins. This alteration in the histone code leads to changes in gene expression, ultimately inhibiting cancer cell proliferation and survival.

Downstream Effects on Histone Methylation

The inhibition of PRMT5 by this compound is expected to lead to significant alterations in the landscape of histone methylation. These changes are not limited to the direct substrates of PRMT5 but also extend to other histone marks through crosstalk mechanisms.

Reduction of Symmetric Arginine Dimethylation

The most direct consequence of this compound treatment is a dose-dependent decrease in the levels of symmetric dimethylation on PRMT5 substrates.

-

H4R3me2s: This is a well-established repressive mark. Its reduction is expected to de-repress the expression of certain genes.

-

H3R8me2s: Similar to H4R3me2s, this is another repressive mark catalyzed by PRMT5. A decrease in H3R8me2s levels is anticipated following this compound treatment.

Crosstalk with Histone Lysine (B10760008) Methylation

A critical aspect of the downstream effects of this compound is the crosstalk between histone arginine methylation and histone lysine methylation. Specifically, PRMT5-mediated H3R8 methylation has been shown to antagonize the trimethylation of Histone H3 at lysine 27 (H3K27me3) by the Polycomb Repressive Complex 2 (PRC2).

-

Increase in H3K27me3: By inhibiting PRMT5 and reducing H3R8me2s, this compound is expected to lead to an increase in the repressive H3K27me3 mark in certain genomic regions. This indirect effect can contribute to the silencing of genes that promote cancer cell survival and proliferation.

Data Presentation: Expected Quantitative Changes in Histone Methylation

While specific quantitative data for this compound's effect on histone methylation is not yet publicly available, the following tables summarize the expected outcomes based on the mechanism of action of potent and selective PRMT5 inhibitors. These values are hypothetical and intended to guide experimental design and data interpretation.

Table 1: Expected Changes in Global Histone Arginine Methylation Levels Following this compound Treatment

| Histone Mark | Treatment Group | Expected Change | Method of Quantification |

| H4R3me2s | This compound | ↓↓↓ (Significant Decrease) | Western Blot, Mass Spectrometry |

| H3R8me2s | This compound | ↓↓ (Moderate Decrease) | Western Blot, Mass Spectrometry |

| Pan-sDMA | This compound | ↓↓↓ (Significant Decrease) | Western Blot |

Table 2: Expected Changes in Histone Lysine Methylation Levels due to Crosstalk

| Histone Mark | Treatment Group | Expected Change | Method of Quantification |

| H3K27me3 | This compound | ↑ (Increase in specific genomic loci) | ChIP-seq, Western Blot |

Table 3: Expected Impact on Gene Expression in MTAP-deleted Cancer Cells

| Gene Class | This compound Treatment | Expected Expression Change | Underlying Histone Modification |

| Tumor Suppressor Genes (repressed by PRMT5) | This compound | ↑ (Upregulation) | ↓ H4R3me2s, ↓ H3R8me2s |

| Oncogenes (indirectly activated by PRMT5) | This compound | ↓ (Downregulation) | ↑ H3K27me3 |

Mandatory Visualizations

References

Vopimetostat's Impact on Gene Expression in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vopimetostat (TNG462) is a potent and selective, orally bioavailable small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] It exhibits a unique mechanism of action, demonstrating enhanced efficacy in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion, a common alteration in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates gene expression in NSCLC, focusing on its role in the context of MTAP deficiency. We will explore the core signaling pathways, present anticipated quantitative changes in gene expression, and provide detailed experimental protocols for investigating these effects.

Introduction: The PRMT5-MTAP Axis in NSCLC

Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] In several cancers, including NSCLC, PRMT5 is overexpressed and correlates with poor prognosis.

A key synthetic lethality interaction exists between PRMT5 inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an essential enzyme in the methionine salvage pathway. Its deletion, which occurs in approximately 15% of NSCLC cases, leads to the accumulation of methylthioadenosine (MTA).[2] MTA is a natural, weak endogenous inhibitor of PRMT5. This compound is an MTA-cooperative PRMT5 inhibitor, meaning it selectively binds to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal tissues.[3] This targeted approach offers a promising therapeutic window for a significant subset of NSCLC patients.

This compound's Mechanism of Action on Gene Expression

This compound's primary effect on gene expression is mediated through the inhibition of PRMT5's methyltransferase activity. This leads to a global reduction in symmetric dimethylarginine (sDMA) marks on its substrates, most notably on histone H4 at arginine 3 (H4R3me2s). The H4R3me2s mark is generally associated with transcriptional repression. By reducing this mark, this compound can lead to the reactivation of tumor suppressor genes and the modulation of genes involved in cell cycle control, apoptosis, and immune signaling.

Signaling Pathway Diagram

Caption: this compound's mechanism of action in MTAP-deleted NSCLC cells.

Quantitative Data on Gene Expression Changes

While comprehensive clinical data on this compound-induced gene expression changes in NSCLC patients is anticipated from ongoing trials, preclinical studies on PRMT5 inhibitors in lung cancer models allow for the projection of key modulated genes. The following table summarizes expected changes based on the known functions of PRMT5 and its downstream targets.

| Gene Target Category | Representative Genes | Expected Change in Expression with this compound | Rationale |

| Immune Checkpoint | CD274 (PD-L1) | Upregulation | PRMT5 inhibition reduces H4R3me2s at the CD274 promoter, leading to transcriptional de-repression.[4][5] |

| Tumor Suppressor Genes | CDKN1A (p21), GADD45A | Upregulation | PRMT5 is known to repress the expression of cell cycle inhibitors and pro-apoptotic genes. Its inhibition would be expected to reverse this effect. |

| Cell Cycle Progression | CCNE1, CDK4 | Downregulation | PRMT5 promotes cell cycle progression by regulating the expression and splicing of key cell cycle genes. |

| RNA Splicing Factors | SF3B1, U2AF1 | Modulation of splicing patterns | PRMT5 methylates splicing factors, and its inhibition can lead to widespread changes in alternative splicing. |

| Oncogenes | MYC | Downregulation | PRMT5 can regulate the expression of oncogenes, and its inhibition may lead to their downregulation. |

Experimental Protocols

To assess the effect of this compound on gene expression in NSCLC, a series of well-defined experiments are required. Below are detailed methodologies for key experimental procedures.

Cell Culture and this compound Treatment

-

Cell Lines: Utilize a panel of human NSCLC cell lines with and without MTAP deletion (e.g., H358, H460, A549). MTAP status should be confirmed by Western blot or genomic analysis.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations.

-

Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing this compound or vehicle control (DMSO) at various concentrations (e.g., 0.1, 1, 10 µM).

-

Incubation: Incubate cells for a predetermined time course (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.

RNA Extraction and Sequencing (RNA-Seq)

-

RNA Isolation: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: Prepare RNA-Seq libraries from high-quality RNA samples (RIN > 8) using a standard library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis (e.g., >20 million reads).

Data Analysis

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

-

Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify significantly affected biological processes and signaling pathways.

Experimental Workflow Diagram

Caption: A typical experimental workflow for analyzing this compound's effect on gene expression.

Conclusion and Future Directions

This compound represents a promising targeted therapy for MTAP-deleted NSCLC by exploiting a key synthetic lethal interaction. Its mechanism of action, centered on the inhibition of PRMT5 and the subsequent modulation of gene expression, offers a clear rationale for its clinical development. The upregulation of immune checkpoint molecules like PD-L1 suggests intriguing possibilities for combination therapies with immune checkpoint inhibitors.

Future research should focus on elucidating the full spectrum of gene expression changes induced by this compound in NSCLC through comprehensive transcriptomic and proteomic studies. Data from ongoing clinical trials will be crucial in validating these preclinical findings and identifying robust predictive biomarkers to guide patient selection and optimize treatment strategies. The detailed investigation of this compound's impact on the tumor microenvironment will further enhance our understanding of its therapeutic potential in NSCLC.

References

- 1. BMS-986504 Demonstrates Durable Responses in MTAP-Deleted NSCLC, Including EGFR and ALK-Positive Tumors | IASLC [iaslc.org]

- 2. ir.tangotx.com [ir.tangotx.com]

- 3. AACR 2021: Novel approach to PRMT5 inhibition that selectively targets the PRMT5/MTA complex in MTAP-deleted cancer models - ecancer [ecancer.org]

- 4. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]

- 5. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis for Vopimetostat's Selectivity for PRMT5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vopimetostat (also known as TNG-462) is a next-generation, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that exhibits remarkable selectivity by employing a novel mechanism of action.[1][2][3] This technical guide delineates the structural underpinnings of this compound's selectivity, provides quantitative data on its potency and selectivity, and details the experimental protocols utilized to characterize this promising therapeutic agent. This compound's innovative approach lies in its methylthioadenosine (MTA)-cooperative inhibition, which confers a high degree of selectivity for cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in various malignancies.[1][2][3][4][5]

The MTA-Cooperative Mechanism of this compound

The selectivity of this compound is intrinsically linked to the metabolic consequences of MTAP deletion in cancer cells. MTAP is a key enzyme in the methionine salvage pathway, and its absence leads to the accumulation of MTA.[6][7] MTA is an endogenous, weak inhibitor of PRMT5, competing with the universal methyl donor S-adenosylmethionine (SAM).[1][6][8] this compound is designed to preferentially bind to the PRMT5-MTA complex, effectively stabilizing this inhibited state and leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted tumors while sparing healthy tissues with normal MTAP function and low MTA levels.[1][2][3][5]

Structural Basis for Selectivity

The crystal structure of this compound (TNG-462) in a ternary complex with PRMT5 and MTA (PDB ID: 9N3R) provides a detailed atomic-level understanding of its selective binding.[9] this compound occupies the substrate-binding pocket of PRMT5 and makes key interactions with both the enzyme and the bound MTA, leading to a highly stable ternary complex. This cooperative binding is the cornerstone of its selectivity.

Key structural features contributing to this compound's MTA-cooperative inhibition include:

-

Occupation of the Substrate-Binding Pocket: this compound positions itself in the active site where the substrate arginine would normally bind.

-

Interactions with MTA: The presence of MTA in the SAM-binding pocket creates a unique composite binding surface that is recognized by this compound. Specific interactions between this compound and MTA enhance the binding affinity.

-

Conformational Changes in PRMT5: The binding of both MTA and this compound may induce or stabilize a specific conformation of PRMT5 that is unfavorable for catalysis.

Quantitative Data on this compound's Potency and Selectivity

This compound demonstrates exceptional potency and selectivity for PRMT5 in the context of high MTA concentrations, characteristic of MTAP-deleted cells. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Notes |

| Biochemical Potency | |||

| PRMT5·MTA Ki | ≤300 fM[1] | Biochemical Assay | Demonstrates extremely high affinity for the MTA-bound PRMT5 complex. |

| Cellular Potency | |||

| SDMA IC50 | 800 pM[1] | HAP1 MTAP-null cells | SDMA (symmetric dimethylarginine) is a pharmacodynamic biomarker for PRMT5 activity. |

| Selectivity | |||

| Methyltransferase Panel | No significant activity against 39 other methyltransferases[1] | Biochemical Assays | Highlights the high specificity of this compound for PRMT5. |

| MTAP-deleted vs. MTAP WT cell viability | ~45-fold more potent in MTAP-deleted cells[2] | Isogenic cell lines | Demonstrates the functional selectivity for cancer cells with the target genetic alteration. |

Experimental Protocols

The characterization of this compound's selectivity and mechanism of action relies on a suite of specialized biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

Radiometric PRMT5 Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

[3H]-S-adenosylmethionine ([3H]-SAM)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Phosphocellulose filter paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, histone H4 peptide, and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding the PRMT5/MEP50 enzyme complex to each well.

-

Initiation of Methylation: Add [3H]-SAM to start the methylation reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a high concentration of cold SAM or by spotting the reaction mixture onto phosphocellulose filter paper.

-

Washing: Wash the filter paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [3H]-SAM.

-

Detection: Place the filter paper in scintillation vials with scintillation cocktail.

-

Data Analysis: Measure the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of this compound to the PRMT5-MTA complex in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human PRMT5/MEP50 complex

-

MTA

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Chip Immobilization: Immobilize the PRMT5/MEP50 complex onto the sensor chip surface using standard amine coupling chemistry.

-

MTA Pre-incubation: To study MTA-cooperative binding, flow a solution of MTA over the chip surface to form the PRMT5-MTA complex.

-

Analyte Injection: Inject varying concentrations of this compound over the chip surface and monitor the change in the SPR signal (response units, RU) over time.

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of this compound.

-

Regeneration: If necessary, regenerate the chip surface to remove any bound analyte.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the engagement of this compound with PRMT5 within a cellular environment.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NanoLuc®-PRMT5 fusion vector

-

WDR77 expression vector (as PRMT5 forms a complex with WDR77/MEP50 in cells)

-

NanoBRET™ tracer for PRMT5

-

This compound

-

Cell culture medium

-

Transfection reagent

-

Nano-Glo® substrate

Procedure:

-

Cell Transfection: Co-transfect cells with the NanoLuc®-PRMT5 and WDR77 expression vectors and plate in a multi-well plate.

-

Compound Treatment: Treat the transfected cells with varying concentrations of this compound and incubate for a specified time.

-

Tracer Addition: Add the NanoBRET™ tracer to the cells. The tracer is a fluorescently labeled molecule that binds to PRMT5.

-

Substrate Addition: Add the Nano-Glo® substrate to measure the NanoLuc® luciferase activity.

-

BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

-

Data Analysis: The binding of this compound to NanoLuc®-PRMT5 displaces the tracer, leading to a decrease in the BRET signal. Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the this compound concentration to determine the IC50 for target engagement.

Visualizations

Signaling Pathway

Caption: PRMT5 signaling and the inhibitory mechanism of this compound.

Experimental Workflow

Caption: Workflow for characterizing this compound's activity and selectivity.

Logical Relationship

Caption: The logical cascade from MTAP deletion to selective cancer cell death.

Conclusion

This compound represents a paradigm of precision oncology, exploiting a specific metabolic vulnerability in cancer cells to achieve remarkable selectivity. Its MTA-cooperative mechanism of PRMT5 inhibition, elucidated through structural biology and rigorous biochemical and cellular characterization, provides a strong rationale for its clinical development. The data presented in this guide underscore the potent and selective nature of this compound, highlighting its potential as a best-in-class therapeutic for patients with MTAP-deleted solid tumors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of TNG462, a highly potent and selective MTA-cooperative PRMT5 inhibitor that is synthetic lethal for MTAP deleted cancers - American Chemical Society [acs.digitellinc.com]

- 3. drughunter.com [drughunter.com]

- 4. tangotx.com [tangotx.com]

- 5. researchgate.net [researchgate.net]

- 6. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]

- 9. rcsb.org [rcsb.org]

The Pharmacodynamics of Vopimetostat: An In-depth Technical Guide for Researchers

Abstract

Vopimetostat (formerly TNG462) is a potent and selective, orally bioavailable, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It exhibits a mechanism of action described as MTA-cooperative, leading to selective cytotoxicity in cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This technical guide provides a comprehensive overview of the early-stage pharmacodynamics of this compound, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction.[1][2] PRMT5 is overexpressed in a variety of cancers and is associated with poor prognosis, making it an attractive target for therapeutic intervention.[1]

This compound is a next-generation PRMT5 inhibitor that leverages a synthetic lethality approach by specifically targeting cancer cells with a deletion of the MTAP gene.[3] MTAP is an essential enzyme in the methionine salvage pathway, and its deletion, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[3][4] this compound exhibits an MTA-cooperative binding mechanism, where it preferentially binds to the PRMT5-MTA complex, leading to enhanced and selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal tissues.[3][5]

Mechanism of Action

This compound's mechanism of action is centered on its MTA-cooperative inhibition of PRMT5 in MTAP-deleted cancer cells. In normal cells, PRMT5 activity is modulated by S-adenosylmethionine (SAM), its cofactor. However, in MTAP-deleted cells, the accumulation of MTA leads to the formation of a PRMT5-MTA complex, which is the specific target of this compound. This selective inhibition of PRMT5 in cancer cells leads to a reduction in the symmetric dimethylation of key downstream substrates, ultimately resulting in cell death.[3][5]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound's MTA-cooperative mechanism of action.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of this compound from early-stage research.

Preclinical In Vitro Potency and Selectivity

| Parameter | Value | Cell Line Context | Reference |

| Potency | 4 nM | MTAP-deleted cancer cells | [3] |

| Selectivity | 45x | MTAP-deleted vs. MTAP wild-type cells | [1][3][6] |

| IC50 | < 1 µM | MTAP-deficient tumor cells (NSCLC, PDAC, bladder, hematological malignancies) | [7] |

Clinical Efficacy (Phase 1/2 Trial Data)

| Indication | Metric | Value | Patient Cohort | Reference |

| Across MTAP-deleted Cancers | Objective Response Rate (ORR) | 27% | 94 tumor-evaluable patients | [4][8][9] |

| Disease Control Rate (DCR) | 78% | 94 tumor-evaluable patients | [9] | |

| Median Progression-Free Survival (mPFS) | 6.4 months | 94 tumor-evaluable patients | [9] | |

| 2nd Line MTAP-deleted Pancreatic Cancer | Objective Response Rate (ORR) | 25% | 39 patients with at least six months of follow-up | [4][5][10] |

| Median Progression-Free Survival (mPFS) | 7.2 months | 39 patients with at least six months of follow-up | [4][10] | |

| All MTAP-deleted Pancreatic Cancer | Objective Response Rate (ORR) | 15% | 64 patients enrolled | [10] |

| Disease Control Rate (DCR) | 71% | 64 patients enrolled | [9] | |

| 3rd Line+ MTAP-deleted Pancreatic Cancer | Median Progression-Free Survival (mPFS) | 4.1 months | N/A | [9] |

| Histology Agnostic Cohort | Objective Response Rate (ORR) | 49% | N/A | [8] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is designed to assess the cytotoxic effects of this compound on MTAP-deleted and MTAP wild-type cancer cell lines.

Materials:

-

MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-)

-

MTAP wild-type cancer cell lines (e.g., HCT116 MTAP+/+)

-

This compound

-

Cell culture medium and supplements

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in opaque-walled multiwell plates at a density of 2,000-5,000 cells per well in a final volume of 100 µL (96-well plate) or 50 µL (384-well plate).

-

Incubate plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

-

Add the this compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plates to room temperature for approximately 30 minutes.[11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability data against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Target Engagement Assay (In-Cell Western)

This protocol describes the use of an In-Cell Western assay to measure the inhibition of PRMT5 activity by this compound through the detection of symmetric dimethylarginine (SDMA) levels.

Materials:

-

MTAP-deleted cancer cell lines

-

This compound

-

96-well plates

-

Triton X-100

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibody against SDMA (e.g., rabbit anti-SDMA)

-

Primary antibody for normalization (e.g., mouse anti-GAPDH)

-

Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit, IRDye® 680RD goat anti-mouse)

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and treat with a dose range of this compound as described in the cell viability assay protocol.

-

-

Fixation and Permeabilization:

-

After the treatment period, remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

Blocking and Staining:

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary antibodies (anti-SDMA and anti-GAPDH) diluted in blocking buffer overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the corresponding infrared dye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Scan the plate using an infrared imaging system.

-

Quantify the integrated intensity of the SDMA signal and normalize it to the GAPDH signal.

-

Plot the normalized SDMA signal against this compound concentration to determine the IC50 for target inhibition.

-

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

MTAP-deleted cancer cell line (e.g., LU99)[7]

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel.

-

Subcutaneously inject approximately 5-10 million cells into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally (p.o.) to the treatment group at specified doses and schedules (e.g., 40 mg/kg b.i.d. or 100 mg/kg q.d. for 21 days).[7]

-

Administer the vehicle control to the control group.

-

-

Efficacy Evaluation:

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Mandatory Visualizations

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro characterization of this compound.

Experimental Workflow for In Vivo Studies

References

- 1. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]

- 2. PRMT5 function and targeting in cancer [cell-stress.com]

- 3. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]

- 4. Tumor mouse xenograft model [bio-protocol.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. promegaconnections.com [promegaconnections.com]

- 7. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. OUH - Protocols [ous-research.no]

Initial in vitro characterization of Vopimetostat

An In-Depth Technical Guide to the Initial In Vitro Characterization of Vopimetostat

Introduction

This compound (also known as TNG462) is an orally bioavailable, next-generation small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It is designed as a targeted therapy with potential antineoplastic activities, showing particular promise in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This guide provides a detailed overview of the core in vitro methodologies and findings that characterize the mechanism, potency, and selectivity of this compound.

Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in regulating gene expression and cellular proliferation.[1] In many cancers, PRMT5 is overexpressed, making it a compelling therapeutic target. However, as PRMT5 is also essential for the survival of healthy cells, non-selective inhibition can lead to significant toxicity.[3]

This compound employs a synthetic lethal approach by specifically targeting cancer cells with MTAP gene deletions, an event occurring in approximately 10-15% of all human cancers.[3] The loss of MTAP function leads to the intracellular accumulation of its substrate, 5'-deoxy-5'-methylthioadenosine (MTA).[1][3] MTA naturally binds to and partially inhibits PRMT5, creating a unique vulnerability in these cancer cells.[1][3] this compound acts as an MTA-cooperative inhibitor, meaning it selectively binds to the PRMT5-MTA complex, leading to potent and selective inhibition of the enzyme's methyltransferase activity.[3][4] This enhanced inhibition decreases the symmetric dimethylation of arginine residues, modulates the expression of genes involved in cell proliferation, and ultimately leads to the selective killing of MTAP-deleted cancer cells while sparing normal tissues.[1]

In Vitro Potency and Selectivity

Preclinical studies have demonstrated this compound's high potency and selectivity for MTAP-deleted cancer cells. The key quantitative metrics from these in vitro characterizations are summarized below.

| Parameter | Cell Type | Value | Reference |

| Potency (IC₅₀) | MTAP-deleted cancer cells | 4 nM | [3] |

| Potency (IC₅₀) | MTAP-deleted tumor cells (various) | < 1 µM | [2] |

| Selectivity | MTAP-deleted vs. Normal cells | 45x more potent in MTAP-del cells | [3] |

Experimental Protocols

The characterization of this compound relies on a series of robust in vitro assays to determine its biological activity and mechanism.

Cell Viability Assay

This assay is fundamental to determining the cytotoxic or cytostatic effect of this compound on cancer cells with different MTAP statuses.

-

Objective: To measure the dose-dependent effect of this compound on the viability of MTAP-deleted and MTAP wild-type cell lines and to calculate the IC₅₀ values.

-

Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Plating: MTAP-deleted (e.g., HCT116 MTAP-KO) and MTAP wild-type cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0 to 1 µM) for an extended incubation period (e.g., 7 days) to assess long-term effects on proliferation.[2]

-

Lysis and Signal Generation: The CellTiter-Glo® reagent, which contains a thermostable luciferase, is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The relative luminescence units (RLU) are normalized to vehicle-treated controls. A dose-response curve is generated, and the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%) is calculated using non-linear regression analysis.

-

Target Engagement Assay

This assay confirms that the observed cellular effects of this compound are due to the inhibition of its intended target, PRMT5.

-

Objective: To measure the inhibition of PRMT5's methyltransferase activity within the cell by assessing the methylation status of its known substrates.

-

Methodology (e.g., Western Blot):

-

Cell Treatment: MTAP-deleted cancer cells are treated with various concentrations of this compound for a defined period (e.g., 24-72 hours).

-

Protein Extraction: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for a known PRMT5 substrate with a symmetrically dimethylated arginine mark (e.g., anti-sDMA). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate. The resulting signal is captured using an imaging system.

-

Analysis: The band intensity for the sDMA mark is quantified and normalized to the loading control. A decrease in the sDMA signal with increasing this compound concentration indicates successful target engagement and inhibition of PRMT5 activity.[4]

-

References

Methodological & Application

Application Notes and Protocols for Vopimetostat Treatment in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vopimetostat (TNG462) is an orally bioavailable, potent, and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It exhibits a novel mechanism of action, demonstrating synthetic lethality in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletions occur in approximately 10-15% of all human cancers, making this compound a promising targeted therapy for a significant patient population.[1]

In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates. This compound is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to selective inhibition of PRMT5 in cancer cells while sparing normal tissues.[1] Preclinical studies in various xenograft models have demonstrated that oral administration of this compound leads to dose-dependent antitumor activity, including durable tumor regressions and complete responses.[1][2]

These application notes provide a comprehensive protocol for the in vivo evaluation of this compound in xenograft mouse models, covering experimental design, procedural details, and data analysis.

Mechanism of Action Signaling Pathway

This compound's mechanism of action is centered on the specific metabolic vulnerability created by the loss of the MTAP enzyme in cancer cells.

Data Presentation

The following tables summarize quantitative data from preclinical xenograft studies of this compound in various MTAP-deleted cancer models.

| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| LU99 | Non-Small Cell Lung Cancer | Not Specified | 40 | Twice Daily (BID) | 21 days | Significant tumor growth inhibition observed. | [3] |

| LU99 | Non-Small Cell Lung Cancer | Not Specified | 100 | Once Daily (QD) | 21 days | Significant tumor growth inhibition observed. | [3] |

| LN18 | Glioblastoma | Not Specified | Not Specified | Not Specified | Not Specified | Dose-dependent antitumor activity observed. | [1] |

| OCI-LY19 | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified | Not Specified | Not Specified | Dose-dependent antitumor activity observed. | [1] |

| Patient-Derived Xenograft (PDX) Model | Cancer Type | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |

| Not Specified | Mesothelioma | Not Specified | Not Specified | Durable tumor regressions and complete responses. | [1] |